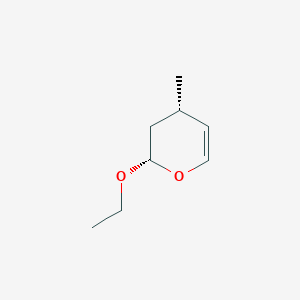
(2S,4S)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran can be achieved through several methods. One common approach involves the diastereoselective synthesis from commercially available starting materials. The reaction typically involves the formation of a six-membered ring through a 5-exo-tet ring closure reaction, which is controlled by chelation to ensure high diastereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as preparative-scale chromatography and crystallization-based methods are often employed to separate and purify the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like halides or amines .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(2S,4S)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran has several applications in scientific research:
Chemistry: It serves as a chiral building block in organic synthesis, enabling the creation of more complex molecules with specific stereochemistry.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structure.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals
Mechanism of Action
The mechanism by which (2S,4S)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran exerts its effects involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran: This diastereomer has different stereochemistry at one of the chiral centers, leading to distinct chemical properties and reactivity.
(2S,4S)-2-methoxy-4-methyl-3,4-dihydro-2H-pyran: Similar structure but with a methoxy group instead of an ethoxy group, affecting its reactivity and applications.
Uniqueness
The uniqueness of (2S,4S)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran lies in its specific stereochemistry, which imparts distinct chemical properties and potential applications. Its ability to undergo selective reactions and fit into specific molecular targets makes it valuable in various fields of research and industry.
Properties
CAS No. |
497161-61-2 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(2S,4S)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C8H14O2/c1-3-9-8-6-7(2)4-5-10-8/h4-5,7-8H,3,6H2,1-2H3/t7-,8+/m1/s1 |
InChI Key |
FYICJILYYFSSLQ-SFYZADRCSA-N |
Isomeric SMILES |
CCO[C@@H]1C[C@@H](C=CO1)C |
Canonical SMILES |
CCOC1CC(C=CO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















